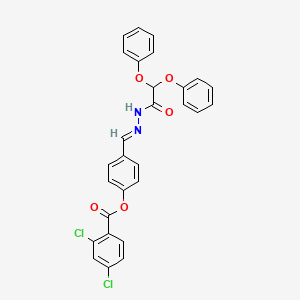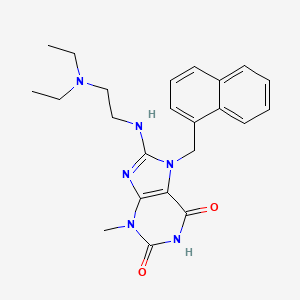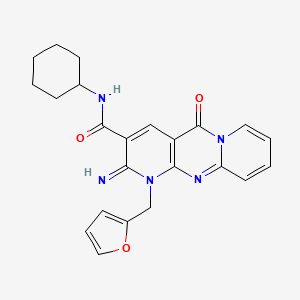
4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C28H20Cl2N2O5 This compound is notable for its intricate structure, which includes multiple functional groups such as ester, hydrazone, and dichlorobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:
Formation of Diphenoxyacetyl Hydrazone: The initial step involves the reaction of diphenoxyacetic acid with hydrazine hydrate to form diphenoxyacetyl hydrazone.
Acylation Reaction: The hydrazone is then acylated with 4-(2-bromoacetyl)phenyl 2,4-dichlorobenzoate under basic conditions to yield the target compound.
The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium acetate to facilitate the reactions.
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, scaling up the production for industrial applications would require optimization of the reaction conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction of the ester group can yield alcohol derivatives.
Substitution: The dichlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(Phenoxyacetyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
Compared to similar compounds, 4-(2-(Diphenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
769153-87-9 |
|---|---|
Molecular Formula |
C28H20Cl2N2O5 |
Molecular Weight |
535.4 g/mol |
IUPAC Name |
[4-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H20Cl2N2O5/c29-20-13-16-24(25(30)17-20)27(34)35-23-14-11-19(12-15-23)18-31-32-26(33)28(36-21-7-3-1-4-8-21)37-22-9-5-2-6-10-22/h1-18,28H,(H,32,33)/b31-18+ |
InChI Key |
DJCGRPOOXDPPAG-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12036062.png)
![(5E)-2-(4-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12036068.png)
![2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12036073.png)

![3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12036083.png)

![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036085.png)
![5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12036092.png)
![N-(3,5-dichlorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12036104.png)
![[4-bromo-2-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12036123.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12036125.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12036129.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12036131.png)
